molecular formula C17H13NO2 B7889417 3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one CAS No. 6308-56-1

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one

Cat. No.: B7889417
CAS No.: 6308-56-1
M. Wt: 263.29 g/mol
InChI Key: DFOBYISMRRWAJN-UHFFFAOYSA-N
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Description

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one is a complex organic compound that features both indole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one typically involves the coupling of 3-methylindole with a benzofuran derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, which facilitates the formation of the carbon-carbon bond between the indole and benzofuran rings . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The indole and benzofuran moieties can interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylindole: Shares the indole moiety but lacks the benzofuran ring.

    2-Benzofuran-1(3h)-one: Contains the benzofuran ring but lacks the indole moiety.

    3-(1H-Indol-3-yl)propanamide: Contains the indole moiety with a different functional group.

Uniqueness

3-(3-Methyl-1h-indol-1-yl)-2-benzofuran-1(3h)-one is unique due to the combination of the indole and benzofuran moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-methylindol-1-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-10-18(15-9-5-4-6-12(11)15)16-13-7-2-3-8-14(13)17(19)20-16/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOBYISMRRWAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285508
Record name 3-(3-Methyl-1H-indol-1-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-56-1
Record name NSC42089
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Methyl-1H-indol-1-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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